Novokinin
Overview
Description
Angiotensin AT2 receptor agonist (Ki = 7 μM). Antagonises the antinociceptive effect of morphine, shows antihypertensive, vasorelaxing and anorexigenic effects in vivo. Orally active. Shows central effects.
Novokinin is an angiotensin AT2 receptor agonist. This compound exhibits vasorelaxing and hypotensive activity via activation of the IP (prostacyclin) receptor, and suppresses food intake via activation of PGE2-EP4 interaction.
Mechanism of Action
Target of Action
Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .
Mode of Action
This compound interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by this compound can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .
Biochemical Pathways
This compound affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . This compound helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .
Pharmacokinetics
Peptide drugs like this compound often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting this compound conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, this compound has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the bone-targeting this compound conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of this compound, making it a promising candidate for managing conditions like hypertension and inflammation .
Biochemical Analysis
Biochemical Properties
Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. This compound also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. This compound also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. This compound also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, this compound influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. This compound also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. This compound’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, this compound may localize to intracellular compartments involved in gene expression and signaling pathways .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJSVACAALWGRF-LQPYQXOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61N11O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433653 | |
Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358738-77-9 | |
Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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